

Thermochemical Properties of 1,5-Dihydroxynaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,5-Dihydroxynaphthalene**

Cat. No.: **B047172**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **1,5-dihydroxynaphthalene**. Due to the limited availability of specific experimental thermochemical data for **1,5-dihydroxynaphthalene** in publicly accessible literature, this guide presents available physical properties and offers a comparative analysis with its isomer, 1,2-dihydroxynaphthalene, for which more data is available. Furthermore, it details the established experimental protocols for determining key thermochemical parameters and explores a relevant biological pathway involving a dihydroxynaphthalene isomer.

Physicochemical Properties of 1,5-Dihydroxynaphthalene

1,5-Dihydroxynaphthalene, also known as 1,5-naphthalenediol, is an aromatic organic compound with the chemical formula $C_{10}H_8O_2$.^{[1][2][3]} It is a white solid, though it can appear grey to light brown when degraded, and is soluble in polar organic solvents.^[1]

Table 1: Physicochemical Properties of **1,5-Dihydroxynaphthalene**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_8O_2$	[1] [2] [3]
Molar Mass	160.17 g/mol	[1] [2]
Appearance	White solid (can degrade to grey/light brown)	[1]
Melting Point	259–261 °C (decomposes)	[1]
IUPAC Name	Naphthalene-1,5-diol	[1]
CAS Number	83-56-7	[1] [3]

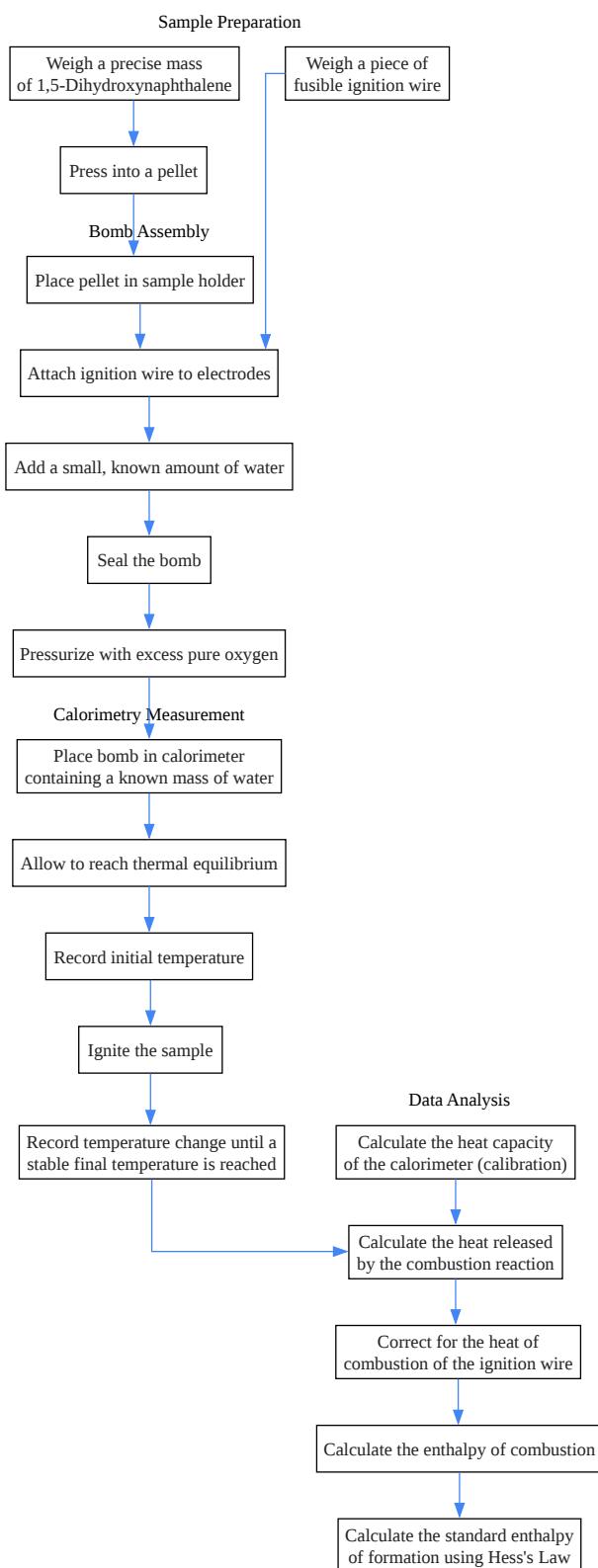
Thermochemical Data

Specific experimental data for the standard enthalpy of formation, standard molar entropy, and heat capacity of **1,5-dihydroxynaphthalene** are not readily available in the reviewed literature. However, to provide a valuable point of reference for researchers, the corresponding data for the closely related isomer, 1,2-dihydroxynaphthalene, are presented below. It is crucial to note that these values are for a different isomer and should be used with caution as a proxy for the properties of **1,5-dihydroxynaphthalene**.

Table 2: Thermochemical Properties of 1,2-Dihydroxynaphthalene (for comparison)

Property	Value	Source(s)
Standard Enthalpy of Formation (gas, 298.15 K)	$-195.3 \pm 4.2 \text{ kJ/mol}$	[4]
Enthalpy of Sublimation (298.15 K)	118.8 kJ/mol	[5]

Experimental Protocols for Thermochemical Analysis


The determination of the thermochemical properties of organic compounds like **1,5-dihydroxynaphthalene** involves precise calorimetric and analytical techniques. The following

sections detail the standard experimental methodologies.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Methodology:

- A precisely weighed sample of **1,5-dihydroxynaphthalene** is placed in a stainless steel container, known as a "bomb".
- The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).
- The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
- The sample is ignited electrically, and the complete combustion of the compound releases heat.
- This heat is absorbed by the bomb and the surrounding water, causing a temperature increase that is measured with a high-precision thermometer.
- The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.
- From the temperature rise and the heat capacity of the calorimeter, the heat of combustion of the sample can be calculated.
- The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Sublimation

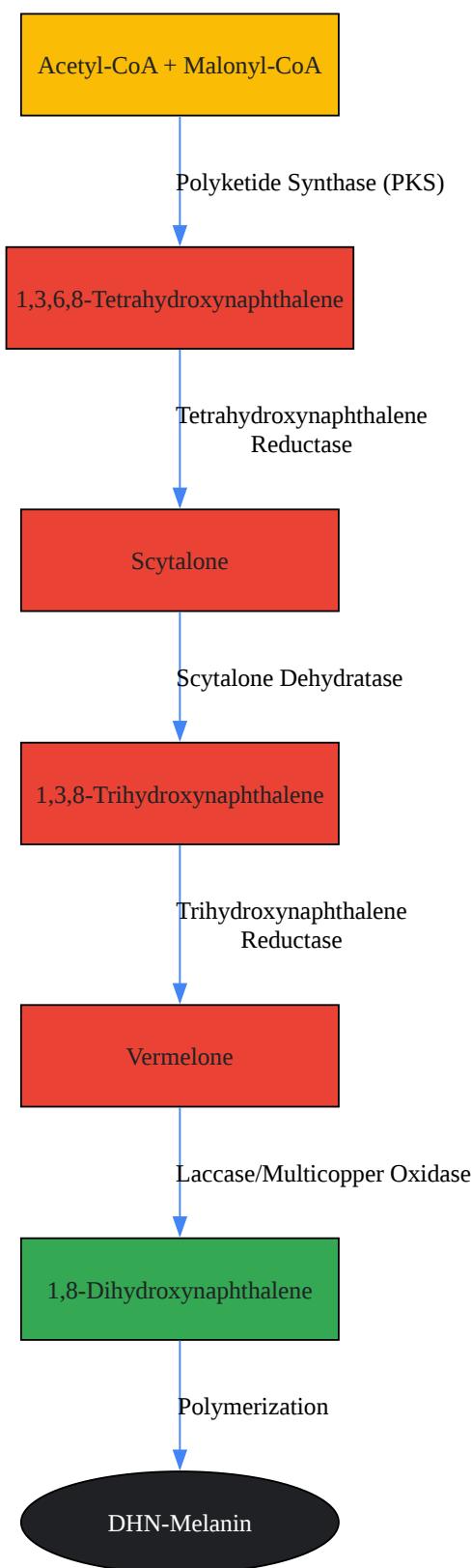
The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined by measuring the vapor pressure of the substance as a function of temperature.

Methodology: A common method for determining the enthalpy of sublimation is through the use of the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization/sublimation. Experimental techniques to measure low vapor pressures of solids include:

- Knudsen Effusion Method: This technique involves measuring the rate of mass loss of a substance effusing through a small orifice in a heated cell under vacuum. The vapor pressure can be calculated from the rate of effusion.
- Thermogravimetric Analysis (TGA): TGA can be used to measure the mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of mass loss at different temperatures can be used to determine the vapor pressure.

By plotting the natural logarithm of the vapor pressure versus the inverse of the temperature, the enthalpy of sublimation can be determined from the slope of the resulting line.[\[6\]](#)

Determination of Heat Capacity


The specific heat capacity of a solid organic compound can be measured using Differential Scanning Calorimetry (DSC).[\[7\]](#)[\[8\]](#)

Methodology:

- A small, accurately weighed sample of **1,5-dihydroxynaphthalene** is placed in a sample pan, and an empty reference pan is also prepared.
- The sample and reference pans are heated in the DSC instrument at a constant rate.
- The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference.
- This differential heat flow is directly proportional to the heat capacity of the sample.
- The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.
- Calibration with a standard material of known heat capacity, such as sapphire, is performed to ensure accuracy.

Biological Significance: The Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway

While specific signaling pathways directly involving **1,5-dihydroxynaphthalene** are not prominently documented in the context of drug development research, its isomer, 1,8-dihydroxynaphthalene, is a key precursor in the widely studied dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi.^{[9][10][11][12][13]} Melanin plays a crucial role in the virulence and survival of many pathogenic fungi by protecting them from environmental stresses such as UV radiation and host defense mechanisms. Understanding this pathway is relevant for the development of antifungal agents.

[Click to download full resolution via product page](#)

Caption: The DHN melanin biosynthesis pathway in fungi.

This pathway illustrates the enzymatic conversion of simple precursors into the complex polymer, melanin. The intermediate, 1,8-dihydroxynaphthalene, undergoes oxidative polymerization to form the final melanin pigment. Inhibitors of the enzymes in this pathway are potential targets for antifungal drug development.

Conclusion

This technical guide has summarized the available physicochemical properties of **1,5-dihydroxynaphthalene** and highlighted the current gap in experimental thermochemical data. By providing detailed experimental protocols for determining these crucial parameters and presenting a comparative look at a related isomer, this document serves as a valuable resource for researchers. Furthermore, the inclusion of the DHN melanin biosynthesis pathway provides relevant biological context for the broader class of dihydroxynaphthalenes, which may inform future drug development efforts. Further experimental investigation is warranted to fully characterize the thermochemical profile of **1,5-dihydroxynaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 2. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Dihydroxynaphthalene [himedialabs.com]
- 4. 1,2-Dihydroxynaphthalene [webbook.nist.gov]
- 5. 1,2-Dihydroxynaphthalene [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Item - Schematic representation of the biosynthesis of DHN-melanin in *A. fumigatus*. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Properties of 1,5-Dihydroxynaphthalene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047172#thermochemical-properties-of-1-5-dihydroxynaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com